molecular formula C13H17NO B13038012 3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one

3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one

Cat. No.: B13038012
M. Wt: 203.28 g/mol
InChI Key: VGCBKULVXRGNQH-AATRIKPKSA-N
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Description

3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one typically involves the condensation of 3,5-dimethylbenzaldehyde with dimethylamine and an appropriate enone precursor. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or reagent in biochemical studies.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the enone moiety can undergo nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-phenylprop-2-en-1-one: Similar structure but without the methyl groups on the phenyl ring.

    3-(Dimethylamino)-1-(4-methylphenyl)prop-2-en-1-one: Similar structure with a single methyl group on the phenyl ring.

Uniqueness

3-(Dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural feature may enhance its stability, solubility, or interaction with specific molecular targets.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1-(3,5-dimethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C13H17NO/c1-10-7-11(2)9-12(8-10)13(15)5-6-14(3)4/h5-9H,1-4H3/b6-5+

InChI Key

VGCBKULVXRGNQH-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)/C=C/N(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C=CN(C)C)C

Origin of Product

United States

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